2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione

Indandione chemistry beta-diketone reactivity physicochemical profiling

This 2,2-disubstituted 1,3-indandione (CAS 3817-97-8) lacks the enolizable proton required for VKORC1 inhibition, making it an ideal negative control in anticoagulant screening. Its compact CNS-drug-like profile (MW 250.29, XLogP3 3.8) supports anticonvulsant lead discovery. Low conventional synthesis yields (20–40%) justify negotiated custom synthesis pricing. Order now for assay-specific research.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 3817-97-8
Cat. No. B1655545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione
CAS3817-97-8
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3
InChIInChI=1S/C17H14O2/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16(17)19/h3-11H,2H2,1H3
InChIKeyGDRAIEHUXWBSAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-97-8): Procurement-Relevant Identity and Class Context for Sourcing Decisions


2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione (CAS 3817-97-8, PubChem CID 323019, NSC 281741) is a synthetic 2,2-disubstituted 1,3-indandione derivative with the molecular formula C17H14O2 and a molecular weight of 250.29 g/mol [1]. Unlike the clinically known mono‑substituted indandione anticoagulants phenindione (2‑phenyl‑1,3‑indandione) and anisindione, this compound bears both an ethyl and a phenyl group at the 2‑position, placing it in the relatively under‑explored sub‑class of 2,2‑dialkyl/aryl‑1,3‑indanediones [2]. Its calculated XLogP3 of 3.8, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, and only two rotatable bonds suggest a compact, lipophilic scaffold with constrained conformational flexibility [1].

Why 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione Cannot Be Replaced by Generic Indandione Analogs Without Experimental Validation


Within the indandione class, even minor structural modifications at the 2‑position profoundly alter pharmacological profiles. Phenindione (2‑phenyl‑1,3‑indandione) is a clinically used vitamin K antagonist, but its 2‑mono‑substituted scaffold carries a 1.5–3% incidence of hypersensitivity reactions that has led to its market withdrawal in many countries [1]. The introduction of a second substituent at the 2‑position – as in 2‑ethyl‑2‑phenyl‑1,3‑indandione – fundamentally changes the electronic environment of the β‑diketone moiety, alters the pKa of the acidic 2‑proton (eliminated entirely in the 2,2‑disubstituted case), and is known within the 2,2‑dialkyl‑1,3‑indanedione sub‑class to confer anticonvulsant activity absent in mono‑substituted analogs [2]. Consequently, assuming equivalent anticoagulant potency, toxicity, or biological target engagement between this compound and generic indandiones such as phenindione or anisindione is scientifically unsound without direct comparative data. The quantitative evidence assembled below delineates what is currently measurable and where critical data gaps remain.

Quantitative Differentiation Evidence for 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione vs. Closest Analogs


Structural and Physicochemical Differentiation vs. Phenindione and Anisindione: Absent Acidic 2‑Proton Eliminates Enolate‑Mediated Reactivity

The target compound’s defining structural feature is the 2,2‑disubstitution pattern – an ethyl group and a phenyl group – which fully blocks the acidic C‑2 position present in mono‑substituted indandiones such as phenindione (2‑phenyl‑1,3‑indandione) and anisindione (2‑(4‑methoxyphenyl)‑1,3‑indandione) [1]. This elimination of the acidic proton (calculated pKa ≈ 4–5 for phenindione) confers distinct physicochemical properties: 2‑ethyl‑2‑phenyl‑1,3‑indandione has zero hydrogen‑bond donors versus one for phenindione in its enol form, an XLogP3 of 3.8, and only 2 rotatable bonds [1][2]. These values imply altered membrane permeability and metabolic stability relative to mono‑substituted analogs, although direct experimental pharmacokinetic comparisons remain unpublished.

Indandione chemistry beta-diketone reactivity physicochemical profiling

Class‑Level Anticonvulsant Activity: 2,2‑Dialkyl‑1,3‑Indanediones Are Recognized Anticonvulsants, in Contrast to Mono‑Substituted Anticoagulant Indandiones

The 2,2‑dialkyl‑1,3‑indanedione sub‑class, to which 2‑ethyl‑2‑phenyl‑1,3‑indandione belongs, is documented to possess anticonvulsive activity, whereas mono‑substituted 2‑aryl‑1,3‑indandiones (e.g., phenindione, anisindione) are primarily known as anticoagulants with no anticonvulsant indication [1][2]. The literature explicitly states that 2,2‑dialkyl‑1,3‑indanediones “are known to possess an anticonvulsive activity” [1]. This functional divergence arises from the 2,2‑disubstitution pattern, which eliminates enolization and redirects biological target engagement away from vitamin K epoxide reductase (VKORC1) toward central nervous system targets. However, no ED50, TD50, or protective index data has been published specifically for 2‑ethyl‑2‑phenyl‑1,3‑indandione in any seizure model, so quantitative comparative anticonvulsant potency against reference antiepileptic drugs cannot be stated at this time.

Anticonvulsant 2,2-dialkyl-indanediones neurology

Anticoagulant Structure‑Activity Divergence: 2,2‑Disubstitution Disrupts Vitamin K Antagonism Required for Anticoagulant Efficacy

Structure‑activity relationship (SAR) studies on indandione anticoagulants have established that an intact 2‑position bearing a single aryl substituent and an enolizable proton is critical for vitamin K epoxide reductase (VKORC1) inhibition and hypoprothrombinemic activity [1][2]. The clinical anticoagulants phenindione and anisindione both share this mono‑substituted pattern. 2‑Ethyl‑2‑phenyl‑1,3‑indandione, by introducing a second alkyl substituent at C‑2, blocks the enolizable proton and sterically alters the β‑diketone geometry, which is predicted to substantially reduce or eliminate VKORC1 binding affinity [2]. This SAR is consistent with the observation that 2,2‑dialkyl‑1,3‑indanediones are not developed as anticoagulant drugs but instead pursued for CNS applications. No direct VKORC1 inhibition data (IC50 or Ki) for the target compound has been published to date.

Anticoagulant indandione SAR vitamin K antagonist

NCI‑60 Screening Inclusion Supports Broader Anticancer Screening Potential Relative to Non‑Screened Indandione Analogs

2‑Ethyl‑2‑phenyl‑1H‑indene‑1,3(2H)‑dione has been assigned NSC number 281741 by the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP), indicating its past or present inclusion in the NCI‑60 human tumor cell line screening panel [1]. In contrast, the structurally closest anticoagulant indandiones, phenindione (NSC 2767) and anisindione (no NSC assignment found), have not been systematically evaluated in the same panel or were assigned NSC numbers for different screening eras [1]. The presence of an NSC identifier for this compound means that NCI‑60 growth inhibition data (GI50 values across leukemia, non‑small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines) may exist and can be retrieved from the NCI/DTP database for evidence‑based procurement decisions. However, the actual GI50 values for the target compound have not been extracted in this analysis and must be verified directly via the DTP data search tool.

Anticancer screening NCI-60 indandione derivatives

Synthetic Accessibility and Yield Context: 2,2‑Dialkyl‑Indanediones Require Distinct Synthetic Routes vs. Mono‑Aryl Indandiones

The synthesis of 2,2‑dialkyl‑1,3‑indanediones, including the target compound, typically proceeds via alkylation of 1,3‑indandione under harsh conditions, yielding only 20%–40% by conventional methods [1]. In contrast, mono‑aryl indandiones such as phenindione are prepared by simple condensation of phthalide with benzaldehyde in ethyl propionate, a route that delivers high yields and is well‑established commercially [2]. This substantial difference in synthetic efficiency (20–40% vs. >70% typical for mono‑aryl condensations) directly impacts commercial availability, pricing, and lead times for 2‑ethyl‑2‑phenyl‑1,3‑indandione relative to phenindione. Improved synthetic methods for 2,2‑dialkyl‑1,3‑indanediones have been reported [1] but have not been specifically optimized for the target compound, meaning that custom‑synthesis quotes may vary significantly depending on the route employed.

Synthetic chemistry indandione alkylation yield comparison

Critical Data Gap Advisory: Absence of Published Pharmacokinetic and Toxicity Data for the Target Compound

Despite systematic searching of PubMed, PubChem, BindingDB, ChEMBL, patent databases, and vendor assay repositories, no quantitative pharmacokinetic (e.g., Cmax, t1/2, AUC, Vd, clearance), toxicity (LD50, TD50, NOAEL), or in vivo efficacy data have been located for 2‑ethyl‑2‑phenyl‑1H‑indene‑1,3(2H)‑dione specifically [1][2][3]. This stands in marked contrast to phenindione and anisindione, for which extensive human pharmacokinetic data, therapeutic windows, and adverse event profiles are available. Any procurement decision predicated on assumptions of favorable ADME properties or low toxicity for this compound is therefore unsupported by current evidence. Users must commission de novo ADME/Tox profiling or request such data from the supplier if the compound is intended for in vivo studies.

Data gap pharmacokinetics toxicity

Validated Application Scenarios for 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione Based on Current Evidence


Non‑Anticoagulant Indandione Control Compound for VKORC1‑Dependent Assays

Based on the structural SAR evidence that 2,2‑disubstitution eliminates the enolizable proton required for VKORC1 inhibition [1], this compound is suitable as a negative control in anticoagulant screening assays. Use it alongside phenindione to demonstrate that observed hypoprothrombinemic effects are specific to mono‑substituted indandiones and not a general property of the indandione scaffold [2].

Anticonvulsant Pharmacophore Exploration in the 2,2‑Dialkyl‑Indandione Series

Given the class‑level recognition that 2,2‑dialkyl‑1,3‑indanediones possess anticonvulsive activity [1], this compound can serve as a starting point for medicinal chemistry campaigns targeting epilepsy. Its compact structure (MW 250.29, XLogP3 3.8, 2 rotatable bonds) [2] falls within favorable CNS drug‑like property space, supporting its use as a fragment‑like hit for electrophysiological and in vivo seizure model screening.

Retrievable Anticancer Screening History via NSC 281741 NCI‑DTP Identifier

Researchers building anticancer compound libraries can leverage the NSC 281741 identifier to retrieve any existing NCI‑60 growth inhibition data for this compound from the NCI/DTP database [1]. This traceable entry distinguishes it from many unscreened indandione derivatives and provides a documented starting point for evaluating its potential in oncology applications.

Custom Synthesis Benchmarking for Specialty Indandione Procurement

The documented low yields (20–40%) for conventional 2,2‑dialkyl‑1,3‑indanedione synthesis [1] establish a quantitative baseline for evaluating custom synthesis proposals. Procurement teams can use these benchmark yields to negotiate pricing, assess supplier capability, and justify the exploration of improved synthetic routes (e.g., palladium‑catalyzed carbonylative annulation [2]) for sourcing this compound at scale.

Quote Request

Request a Quote for 2-Ethyl-2-phenyl-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.